molecular formula C16H16N2O3 B4712058 (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one

Cat. No.: B4712058
M. Wt: 284.31 g/mol
InChI Key: RLIAJFFCBOTYPJ-CSKARUKUSA-N
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Description

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one typically involves a multi-step process. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in its biological or material applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylamino)prop-2-en-1-one
  • (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylamino)prop-2-en-1-one
  • (E)-1-(2,4-dimethoxyphenyl)-3-(quinolin-2-ylamino)prop-2-en-1-one

Uniqueness

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups on the phenyl ring also contributes to its distinct chemical properties, such as increased electron density and potential for hydrogen bonding.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-12-6-7-13(15(11-12)21-2)14(19)8-10-18-16-5-3-4-9-17-16/h3-11H,1-2H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIAJFFCBOTYPJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CNC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325526
Record name (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326877-30-9
Record name (E)-1-(2,4-dimethoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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